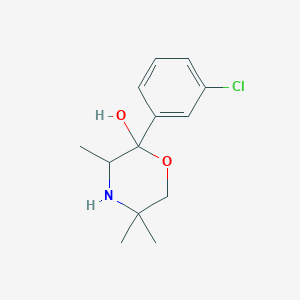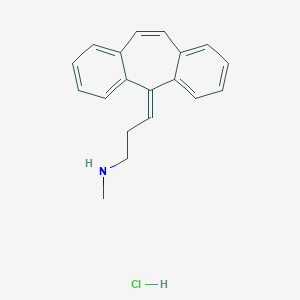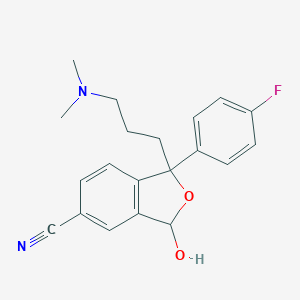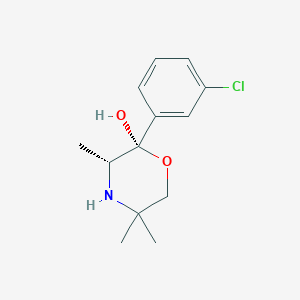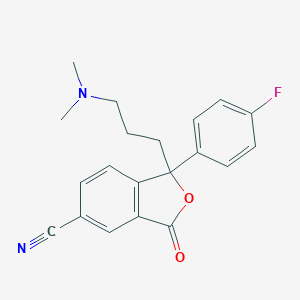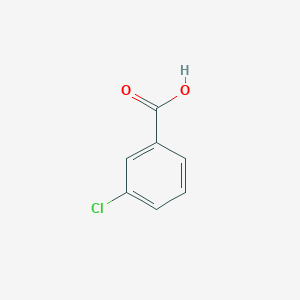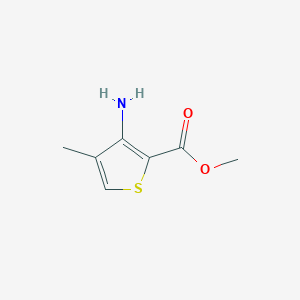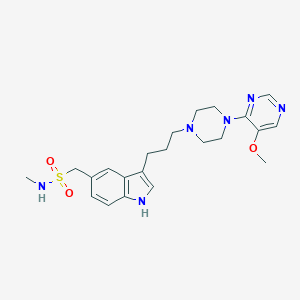
Avitriptan
Übersicht
Beschreibung
Avitriptan ist eine Verbindung aus der Triptan-Familie, die vor allem für ihre Anwendung bei der Behandlung von Migräne bekannt ist. Es wirkt als Agonist für die Serotonin-5-HT1B- und 5-HT1D-Rezeptoren. Trotz seines Potenzials wurde this compound nie vermarktet .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung des Indol-Kerns, der ein gemeinsames Merkmal vieler Triptan-Derivate ist. Der Syntheseweg umfasst typischerweise die Fischer-Indol-Synthese unter Verwendung von Säurekatalyse. Der Prozess beinhaltet den Schutz der Methylaminosulfonyl-Einheit und eine sorgfältige Kontrolle der Reaktionsbedingungen, um Verunreinigungen zu minimieren . Industrielle Produktionsmethoden würden wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab, mit zusätzlichen Schritten zur Reinigung und Qualitätskontrolle.
Wissenschaftliche Forschungsanwendungen
Avitriptan wurde auf seine potenziellen Off-Label-Anwendungen untersucht. Es wurde als Ligand und Agonist des humanen Arylhydrocarbonrezeptors identifiziert, der die Expression von CYP1A1 in Leber- und Darmzellen induziert. Darüber hinaus macht seine Rolle als Serotoninrezeptor-Agonist es zu einer wertvollen Verbindung für die Forschung in der Neuropharmakologie und Migränebehandlung .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es als Agonist für die Serotonin-5-HT1B- und 5-HT1D-Rezeptoren wirkt. Diese Wirkung führt zur Hemmung der Adenylatcyclase, was zu einer Vasokonstriktion der intrakraniellen Blutgefäße und einer Hemmung der Freisetzung proinflammatorischer Neuropeptide führt. Diese kombinierten Effekte tragen dazu bei, Migränesymptome zu lindern .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Avitriptan has been identified as a low-affinity ligand of the Aryl Hydrocarbon Receptor (AhR) . It interacts with this receptor, triggering its nuclear translocation and increasing its binding in the CYP1A1 promoter DNA .
Cellular Effects
The interaction between this compound and AhR leads to the induction of CYP1A1 mRNA in certain cell types . This induction is AhR-dependent, suggesting that this compound influences cell function through its interaction with this receptor .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with AhR. It acts as a ligand and agonist of this receptor, triggering its nuclear translocation and increasing its binding in the CYP1A1 promoter DNA . This leads to the induction of CYP1A1 mRNA, influencing gene expression .
Temporal Effects in Laboratory Settings
In a study conducted to assess the bioavailability of this compound, it was found that the bioavailability of this compound was reduced when administered in the fed condition . The study also noted that the qualitative appearance of plasma concentration-time profiles for this compound could be related to the manner in which the drug emptied from the stomach .
Dosage Effects in Animal Models
While specific studies on dosage effects in animal models were not found in the search results, the aforementioned study did involve the administration of a 150-mg this compound capsule to human subjects
Metabolic Pathways
This compound’s interaction with AhR leads to the induction of CYP1A1, an enzyme involved in the metabolism of xenobiotics . This suggests that this compound may influence metabolic pathways through its interaction with this enzyme .
Transport and Distribution
The study on this compound’s bioavailability found that upon emptying from the stomach, this compound was rapidly absorbed from the upper small intestine . This suggests that this compound’s transport and distribution within the body may be influenced by gastrointestinal transit .
Subcellular Localization
This compound’s interaction with AhR triggers the nuclear translocation of this receptor . This suggests that this compound may influence the subcellular localization of AhR, potentially affecting its activity or function .
Vorbereitungsmethoden
The synthesis of Avitriptan involves multiple steps, starting with the preparation of the indole core, which is a common feature in many triptan derivatives. The synthetic route typically involves Fischer indole synthesis using acid catalysis. The process includes the protection of the methylaminosulphonyl moiety and careful control of reaction conditions to minimize impurities . Industrial production methods would likely follow similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Analyse Chemischer Reaktionen
Avitriptan unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat erleichtert werden.
Reduktion: Häufige Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Vergleich Mit ähnlichen Verbindungen
Avitriptan ist anderen Triptanen wie Sumatriptan, Rizatriptan und Donitriptan ähnlich. Es hat einzigartige Eigenschaften, wie seine Fähigkeit, als Ligand für den Arylhydrocarbonrezeptor zu wirken, was bei anderen Triptanen nicht üblich ist . Diese einzigartige Eigenschaft kann zusätzliche therapeutische Anwendungen jenseits der Migränebehandlung bieten.
Ähnliche Verbindungen
- Sumatriptan
- Rizatriptan
- Donitriptan
- Naratriptan
- Eletriptan
Eigenschaften
IUPAC Name |
1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O3S/c1-23-32(29,30)15-17-5-6-20-19(12-17)18(13-25-20)4-3-7-27-8-10-28(11-9-27)22-21(31-2)14-24-16-26-22/h5-6,12-14,16,23,25H,3-4,7-11,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZVGHXUPBWIOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCCN3CCN(CC3)C4=NC=NC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164718 | |
| Record name | Avitriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151140-96-4 | |
| Record name | Avitriptan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151140-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Avitriptan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151140964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avitriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AVITRIPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RS056L04P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

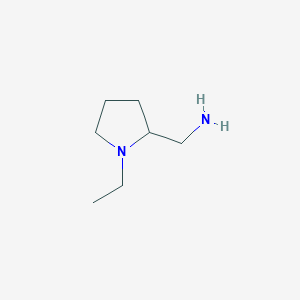
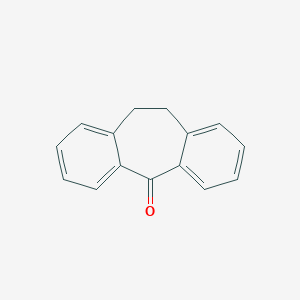
![Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B195600.png)
![Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B195601.png)
